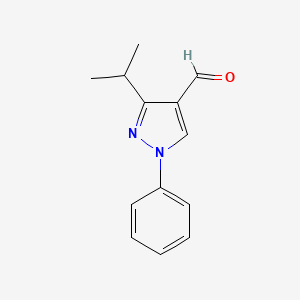

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, an isopropyl group, and a formyl group attached to the pyrazole ring

Properties

IUPAC Name |

1-phenyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(2)13-11(9-16)8-15(14-13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHUGYIFPWKFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then oxidized using an oxidizing agent such as manganese dioxide to yield the desired aldehyde.

Another approach involves the cyclization of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid hydrazide with formic acid, followed by oxidation to form the aldehyde. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| KMnO₄ in H₂O/pyridine | 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| K₂Cr₂O₇ in acidic medium | Corresponding carboxylic acid |

Mechanism : Oxidation proceeds via deprotonation of the aldehyde to form a geminal diol intermediate, followed by further oxidation to the carboxylic acid. Potassium permanganate acts as a strong oxidizing agent in alkaline or neutral media, while dichromate is effective under acidic conditions.

Example :

Oxidation of structurally analogous 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (43) with KMnO₄ yielded pyrazole-4-carboxylic acid (78), which was esterified to ethyl 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (79) using ethanol/H⁺ .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| NaBH₄ in MeOH | 1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol | |

| LiAlH₄ in dry ether | Primary alcohol (higher yield) |

Mechanism : Borohydride reagents transfer hydride ions to the carbonyl carbon, converting the aldehyde to a primary alcohol. Sodium borohydride is preferred for selective reductions, while lithium aluminum hydride offers stronger reducing power.

Example :

Reduction of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with NaBH₄ produced the corresponding methanol derivative.

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations with nitrogen-containing reagents.

Hydrazone Formation

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Semicarbazide/HCl | Semicarbazone derivative | |

| Thiosemicarbazide/EtOH | Thiosemicarbazone |

Mechanism : The aldehyde reacts with hydrazine derivatives to form hydrazones via nucleophilic attack, followed by dehydration.

Example :

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes reacted with semicarbazide to yield semicarbazones, which were further cyclized to oxadiazole derivatives .

Schiff Base Formation

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Primary amines/EtOH | Imine derivatives (Schiff bases) |

Example :

Condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with aromatic amines in ethanol catalyzed by acetic acid produced Schiff bases with antimicrobial activity .

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings undergo substitution reactions, influenced by directing groups.

| Reaction Type | Reagents/Conditions | Position Substituted | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to electron-donating groups | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para positions |

Mechanism : The isopropyl group (-C₃H₇) is an electron-donating substituent, activating the pyrazole ring for electrophilic attack at positions ortho and para to itself.

Example :

Nitration of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde (160) yielded nitro derivatives, which were used in further functionalization .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for C–C bond formation.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic acid | Biaryl derivatives |

Mechanism : A triflate or halide leaving group (if present) undergoes oxidative addition with palladium, followed by transmetallation with a boronic acid and reductive elimination.

Example :

Pyrazole triflates derived from 1-phenyl-1H-pyrazol-3-ol were coupled with aryl boronic acids to yield ortho-substituted pyrazole carbaldehydes .

Cyclocondensation Reactions

The aldehyde acts as an electrophile in heterocycle formation.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Ethyl acetoacetate, NH₃ | Dihydropyridine derivatives |

Example :

Cyclocondensation of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate (163) with ethyl 3-aminocrotonate (164) produced 1,4-dihydropyridine dicarboxylates .

Friedel-Crafts Hydroxyalkylation

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Phenol, H₂SO₄ | Hydroxyalkylated aromatic adducts |

Mechanism : The aldehyde reacts with aromatic rings in the presence of acid catalysts to form hydroxyalkylation products.

Example :

3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde (160) underwent aldol condensation with 3-acetyl-2,5-dimethylfuran (161) to yield chalcone derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The starting materials undergo condensation to form the pyrazole ring.

- Formylation : The introduction of the aldehyde group can be achieved through various methods, such as the Vilsmeier-Haack reaction.

Medicinal Chemistry

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been explored for its potential biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antioxidant Activity : Studies have shown that compounds with similar structures can act as antioxidants, providing protective effects against oxidative stress .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as:

- Electrophilic Aromatic Substitution : The phenyl and pyrazole groups can undergo substitution reactions, allowing for further functionalization.

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial in building complex organic molecules .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Arbačiauskienė et al. demonstrated the synthesis of various substituted pyrazole derivatives from this compound. These derivatives were evaluated for their biological activities, revealing promising results as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are relevant in Alzheimer's disease treatment .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | AChE Inhibitor | 4.2 |

| Compound B | MAO-B Inhibitor | 3.47 |

Case Study 2: Material Science Applications

In materials science, derivatives of this compound have been investigated for their potential use in photochromic materials. These compounds exhibited interesting photochromic behavior, indicating their applicability in developing smart materials that respond to light stimuli .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.

The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This covalent interaction can result in the inhibition of enzyme activity or alteration of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group. It may exhibit different chemical reactivity and biological activity.

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound contains a hydroxyl group instead of an aldehyde group. It may have different solubility and pharmacokinetic properties.

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-nitrile: This compound contains a nitrile group instead of an aldehyde group. It may have different chemical stability and reactivity.

The uniqueness of this compound lies in its aldehyde functionality, which allows it to participate in specific chemical reactions and interact with biological targets in a distinct manner.

Biological Activity

1-Phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:

- K562 (chronic myeloid leukemia)

- MV4-11 (acute myeloid leukemia)

- MCF-7 (breast cancer)

These studies reported low micromolar GI50 values for the most potent compounds, indicating strong inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562 | < 10 | Induces apoptosis via PARP cleavage |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 49.85 | Induces autophagy without apoptosis |

| 1-benzyl-1H-pyrazole derivatives | MDA-MB-231 | < 20 | Inhibits topoisomerase II and EGFR |

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been studied for its anti-inflammatory properties. Compounds derived from this structure have shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin in various models of inflammation .

Case Studies

Several case studies have illustrated the compound's efficacy:

- Study on Cancer Cell Lines : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications in the pyrazole structure significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 10 µM .

- Anti-inflammatory Testing : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced carrageenan-induced edema in mice, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

What are the foundational synthetic routes for 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

A common method involves the condensation of phenylhydrazine with propan-2-yl-substituted ketones under acidic conditions. For example, refluxing equimolar quantities of phenylhydrazine and 3-(propan-2-yl)acetophenone in ethanol with catalytic acetic acid for 1–2 hours yields the pyrazole core. The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) at 0–5°C, followed by hydrolysis . Purification typically involves recrystallization from ethanol (yield: 85–90%).

How can FT-IR and NMR spectroscopy validate the structure of this compound?

- FT-IR : Key absorption bands include:

- Aldehydic C–H stretch: ~2860–2720 cm⁻¹

- C=O stretch: 1675–1673 cm⁻¹ (conjugated aldehyde)

- C=N (pyrazole): ~1600–1597 cm⁻¹ .

- ¹H NMR (CDCl₃):

- Aldehydic proton: δ 9.8–10.2 ppm (singlet)

- Pyrazole H-5: δ 7.8–8.1 ppm (singlet)

- Isopropyl group: δ 1.2–1.4 ppm (doublet, CH₃) and δ 2.9–3.1 ppm (septet, CH) .

What experimental design considerations address its air sensitivity?

The compound degrades upon prolonged exposure to air, forming oxidation byproducts (e.g., carboxylic acids). To mitigate this:

- Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Use freshly distilled solvents (e.g., dry CH₂Cl₂) during synthesis.

- Monitor purity via TLC (hexane:ethyl acetate = 7:3) before subsequent reactions .

How does microwave-assisted synthesis improve yields in derivative formation?

Microwave irradiation (180 W, 12–15 min) accelerates cyclocondensation reactions. For example, reacting this compound with 2-hydroxyacetophenones in ethanol (pH 10.0, NaOH) produces flavanone derivatives in 50–58% yield, compared to 30–40% via conventional reflux (6–8 hours). The method minimizes side reactions and enhances regioselectivity .

What strategies enable the construction of pyrazole-fused heterocycles?

The aldehyde group facilitates cyclization with nucleophiles:

- Pyrazolo[3,4-c]pyridines : React with dry NH₃ under high-pressure conditions (120°C, 24 hours) to form fused heterocycles. The phenylethynyl moiety adjacent to the aldehyde directs regioselective annulation .

- Chroman-4-ones : Intramolecular conjugate addition with 2-hydroxyacetophenones under basic conditions (pH 10.0) yields flavanone derivatives .

How are molecular docking studies conducted to evaluate pharmacological potential?

- Ligand preparation : Optimize the 3D structure using ChemDraw 3D Ultra 8.0 with MMFF94 force field.

- Target protein : Use PDB structures (e.g., Bcl-2 for anticancer studies).

- Docking : AutoDock 1.5.6 with Lamarckian genetic algorithm (50 runs, population size 150). Binding affinity (ΔG) < −7.0 kcal/mol indicates strong interactions. Visualize results in Discovery Studio .

How do researchers resolve contradictions in biological activity data?

Example: Discrepancies in antimicrobial activity (e.g., inhibition zones varying by ±2 mm) may arise from:

- Crystallinity differences : Recrystallize compounds from acetonitrile for uniform particle size.

- Assay conditions : Standardize inoculum density (1.5 × 10⁸ CFU/mL) and incubation time (18–24 hours) .

What methods assess anticancer activity in novel derivatives?

- MTT assay : Test against HCT-116 (colon) and MDA-MB-231 (breast) cancer cells (IC₅₀ calculation).

- Chalcone derivatives : Synthesize via Claisen condensation (NaOH/MeOH, reflux) and evaluate dose-dependent cytotoxicity (10–100 µM) .

How is X-ray crystallography employed for structural confirmation?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for small-molecule structures. Key metrics: R1 < 0.05, wR2 < 0.12.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the isopropyl group .

What computational methods predict electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.